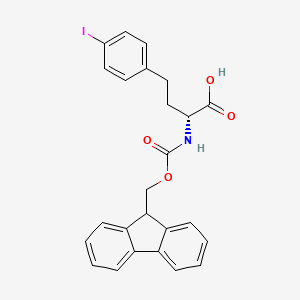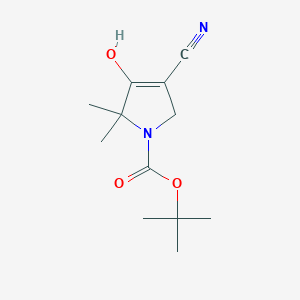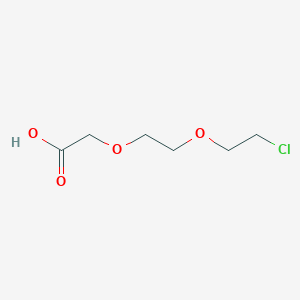
2-(2-(2-Chloroethoxy)ethoxy)acetic acid
概要
説明
2-(2-(2-Chloroethoxy)ethoxy)acetic acid is an organic compound with the molecular formula C6H11ClO4. It is known for its use as an intermediate in organic synthesis and has applications in various chemical reactions. This compound is characterized by its slightly acidic nature and its ability to dissolve in organic solvents such as ethanol and dimethylformamide .
準備方法
The synthesis of 2-(2-(2-Chloroethoxy)ethoxy)acetic acid can be achieved through several methods. One common method involves the use of 2-chloroethoxy ethanol as the starting material. This compound is oxidized using nitric acid in the presence of water as a solvent to produce this compound . This method is advantageous due to its simplicity, low cost, and environmental friendliness.
Another method involves the reaction of 2-chloroethanol with acetic acid to form 2-chloroethyl acetate, which is then hydrolyzed using sodium hydroxide to yield this compound .
化学反応の分析
2-(2-(2-Chloroethoxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like nitric acid to form corresponding acids.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the chloro group, which can be replaced by other nucleophiles.
Hydrolysis: The ester form of this compound can be hydrolyzed under basic conditions to yield the acid.
Common reagents used in these reactions include nitric acid for oxidation and sodium hydroxide for hydrolysis. The major products formed from these reactions are typically acids or substituted derivatives of the original compound.
科学的研究の応用
2-(2-(2-Chloroethoxy)ethoxy)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Reactions: It is used in the preparation of modified oligonucleotides and other complex molecules.
Industrial Applications: The compound is utilized in the production of solvents and as a reagent in chemical reactions.
作用機序
The mechanism of action of 2-(2-(2-Chloroethoxy)ethoxy)acetic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group allows for nucleophilic substitution, while the carboxylic acid group can undergo typical acid-base reactions. These properties make it a versatile intermediate in organic synthesis .
類似化合物との比較
2-(2-(2-Chloroethoxy)ethoxy)acetic acid can be compared with other similar compounds such as:
2-(2-Chloroethoxy)ethanol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Chloroethoxyacetic acid: Another related compound, which also contains the chloroethoxy group and exhibits similar reactivity.
The uniqueness of this compound lies in its extended ethoxy chain, which provides additional flexibility and reactivity in chemical synthesis compared to its simpler counterparts.
特性
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWETCQRCCYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
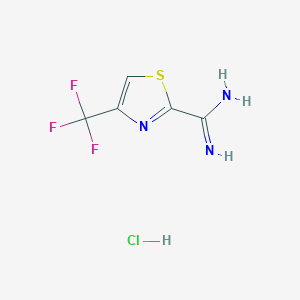
![(6-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8089396.png)


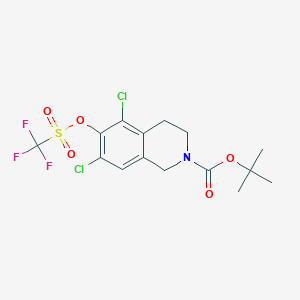
![2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B8089430.png)

![6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8089444.png)

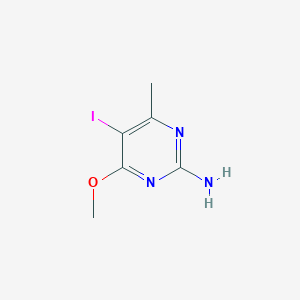
![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8089466.png)
![4H-Benzo[d][1,3]oxazin-4-one](/img/structure/B8089481.png)
